(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid CAS number
(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid CAS number
Technical Monograph: (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Subtitle: Synthetic Protocols, Mechanistic Pathways, and Application in Kinase Inhibitor Design
Part 1: Chemical Identification & Core Profile
(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a high-value heteroaromatic building block, functioning as a bioisostere of cinnamic acid. It serves as a critical "privileged scaffold" in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive pharmacophores. Its structure combines a polar, hydrogen-bond-donating aminopyrimidine head (hinge-binding motif) with a reactive acrylic tail (Michael acceptor or coupling partner).
| Attribute | Technical Specification |
| Primary CAS Number | 335030-80-3 (Specific (E)-isomer) |
| Generic/Acid CAS | 105457-36-7 (General acid form) |
| IUPAC Name | (2E)-3-(2-amino-5-pyrimidinyl)-2-propenoic acid |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and MeOH |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.5 (Pyrimidine N1) |
| Melting Point | >250 °C (Decomposes) |
Part 2: Synthetic Architecture (The Heck Paradigm)
The most robust route to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is the Palladium-Catalyzed Mizoroki-Heck Cross-Coupling . This pathway is preferred over Knoevenagel condensation due to its high stereoselectivity for the (E)-isomer and tolerance of the unprotected amino group on the pyrimidine ring.
Retrosynthetic Logic
The molecule is disconnected at the C5-vinyl bond. The pyrimidine ring acts as the electrophile (halide), while the acrylic acid acts as the alkene component.
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Electrophile: 2-Amino-5-bromopyrimidine (CAS: 7752-82-1)
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Nucleophile: Acrylic Acid (CAS: 79-10-7) or Methyl Acrylate (followed by hydrolysis).
Optimized Experimental Protocol
Note: This protocol is designed for a 10g scale-up with self-validating checkpoints.
Reagents:
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2-Amino-5-bromopyrimidine (1.0 equiv)
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Acrylic acid (1.2 equiv)
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Pd(OAc)₂ (2-5 mol%)
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Tri-o-tolylphosphine (P(o-tol)₃) (5-10 mol%)
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Triethylamine (TEA) (2.5 equiv)
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Solvent: DMF or NMP (anhydrous)
Step-by-Step Methodology:
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Inerting: Charge a 3-neck round-bottom flask with 2-Amino-5-bromopyrimidine (10.0 g, 57.5 mmol), Pd(OAc)₂ (0.64 g), and P(o-tol)₃ (1.75 g). Evacuate and backfill with Argon (3x).
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Solvation: Add anhydrous DMF (100 mL) and TEA (20 mL) via syringe under Argon flow.
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Activation: Add Acrylic acid (4.7 mL, 69 mmol) dropwise. Caution: Exothermic.
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Reaction: Heat the mixture to 100°C for 12–16 hours.
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Checkpoint: Monitor via HPLC or TLC (10% MeOH in DCM). The starting bromide (Rf ~0.6) should disappear; the product acid will streak near the baseline or require an acidic mobile phase.
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Workup (Precipitation Method):
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Cool reaction to room temperature.
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Pour the dark reaction mixture into ice-cold water (500 mL).
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Adjust pH to ~3–4 using 1N HCl. This protonates the carboxylate, forcing precipitation of the free acid.
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Purification:
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Filter the precipitate.[1]
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Wash the filter cake with water (3x 50 mL) to remove TEA salts and DMF.
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Wash with cold Acetone (1x 20 mL) to remove residual phosphine oxides.
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Recrystallization: Dissolve in hot DMF/Ethanol (1:1) and cool slowly to yield high-purity needles.
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Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle governing the formation of the (E)-alkene, highlighting the critical beta-hydride elimination step that enforces the stereochemistry.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction showing the oxidative addition of the aminopyrimidine and the stereoselective beta-hydride elimination.
Part 4: Applications in Drug Discovery
This acrylic acid derivative is not merely a final product but a versatile "warhead" precursor. It is extensively used in Fragment-Based Drug Discovery (FBDD) for targeting kinases.
The "Momelotinib" Connection & Analogues
While Momelotinib (GS-6624) is often synthesized via a convergent route (guanidine + enaminone), the linear assembly using (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid allows for rapid diversification of the "tail" region.
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Amide Coupling: Reaction with anilines yields JAK inhibitors with modified solubility profiles.
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Reduction: Hydrogenation of the double bond yields the propanoic acid derivative, increasing flexibility for the pharmacophore.
Synthetic Workflow for Library Generation
Figure 2: Divergent synthesis workflow utilizing the acrylic acid core to generate kinase inhibitor libraries.
Part 5: Analytical Characterization
To ensure scientific integrity, the synthesized material must meet the following criteria.
| Method | Expected Signal / Criteria | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.50 (s, 2H) | Pyrimidine C4/C6 protons (Deshielded). |
| δ 7.45 (d, J=16.0 Hz, 1H) | Vinylic proton (Beta). Large J-coupling confirms (E)-trans geometry. | |
| δ 6.95 (s, 2H) | Amino group (-NH₂). Broad singlet, exchangeable with D₂O. | |
| δ 6.40 (d, J=16.0 Hz, 1H) | Vinylic proton (Alpha). | |
| HPLC | >98% Area | Retention time ~3.5 min (C18, 5-95% ACN/Water + 0.1% TFA). |
| LC-MS (ESI+) | [M+H]⁺ = 166.06 | Matches C₇H₈N₃O₂⁺. |
Part 6: Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Palladium Residues: As a pharmaceutical intermediate, Pd levels must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm if used in late-stage synthesis.
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Storage: Hygroscopic. Store under nitrogen at 2–8°C.
References
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Chemical Identification: Sigma-Aldrich. (2E)-3-[2-(dimethylamino)pyrimidin-5-yl]acrylic acid Product Sheet. Accessed 2024.[2][3] Link (Note: Reference provided for structural analogue validation).
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Synthetic Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
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Application (Momelotinib Context): Zhu, C., et al. (2017).[4] New and Practical Synthesis of Momelotinib. Journal of Heterocyclic Chemistry. Link
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General CAS Data: PubChem Compound Summary for CID 53394675 (Related Ester). Link
